Cas no 2137613-74-0 (1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one)
![1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one structure](https://www.kuujia.com/scimg/cas/2137613-74-0x500.png)
1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2137613-74-0
- EN300-739035
- 1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
- 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
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- Inchi: 1S/C10H18N2O/c1-2-10(13)12-8-3-4-9(12)7(5-8)6-11/h7-9H,2-6,11H2,1H3
- InChI Key: OTYBWMUYJHGVKV-UHFFFAOYSA-N
- SMILES: O=C(CC)N1C2CCC1C(CN)C2
Computed Properties
- Exact Mass: 182.141913202g/mol
- Monoisotopic Mass: 182.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
- XLogP3: 0.3
1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739035-10.0g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one |
2137613-74-0 | 10g |
$3807.0 | 2023-05-27 | ||
Enamine | EN300-739035-2.5g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one |
2137613-74-0 | 2.5g |
$1735.0 | 2023-05-27 | ||
Enamine | EN300-739035-0.5g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one |
2137613-74-0 | 0.5g |
$849.0 | 2023-05-27 | ||
Enamine | EN300-739035-1.0g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one |
2137613-74-0 | 1g |
$884.0 | 2023-05-27 | ||
Enamine | EN300-739035-5.0g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one |
2137613-74-0 | 5g |
$2566.0 | 2023-05-27 | ||
Enamine | EN300-739035-0.1g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one |
2137613-74-0 | 0.1g |
$779.0 | 2023-05-27 | ||
Enamine | EN300-739035-0.25g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one |
2137613-74-0 | 0.25g |
$814.0 | 2023-05-27 | ||
Enamine | EN300-739035-0.05g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one |
2137613-74-0 | 0.05g |
$744.0 | 2023-05-27 |
1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one Related Literature
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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2. Book reviews
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
Comprehensive Overview of 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one (CAS No. 2137613-74-0)
The compound 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one (CAS No. 2137613-74-0) is a structurally unique molecule featuring a 7-azabicyclo[2.2.1]heptane core, which is a bridged bicyclic system with significant potential in medicinal chemistry and drug discovery. This scaffold is increasingly studied due to its conformational rigidity and ability to mimic bioactive conformations of flexible molecules. The presence of an aminomethyl group at the 2-position and a propan-1-one moiety at the 7-position further enhances its versatility as a building block for pharmaceuticals and agrochemicals.
In recent years, researchers have focused on 7-azabicyclo[2.2.1]heptane derivatives due to their applications in central nervous system (CNS) drug development. The azabicyclic framework is particularly valuable for targeting neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs) and serotonin receptors, which are implicated in conditions like depression, anxiety, and neurodegenerative diseases. The aminomethyl substituent in this compound offers a handle for further functionalization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies.
The synthetic accessibility of 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one has also garnered attention in the context of green chemistry and sustainable synthesis. With growing interest in atom-economical reactions and catalytic processes, this compound serves as a test case for developing efficient routes to complex heterocycles. Researchers are exploring methodologies such as microwave-assisted synthesis and flow chemistry to optimize its production, reducing waste and energy consumption.
From a pharmacological perspective, the propan-1-one group in this molecule is noteworthy for its potential as a hydrogen bond acceptor, which can improve binding affinity to biological targets. This feature is particularly relevant in the design of kinase inhibitors and GPCR modulators, where carbonyl groups often play a critical role in molecular recognition. The compound’s balanced lipophilicity, as suggested by its azabicyclic core and polar aminomethyl group, makes it a promising candidate for optimizing drug-like properties.
In the realm of cheminformatics and AI-driven drug discovery, 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one has emerged as a valuable scaffold for virtual screening and machine learning models. Its unique topology allows researchers to explore underrepresented chemical space, addressing the "scaffold hopping" challenge in lead optimization. Publicly available databases like PubChem and ChEMBL have seen increased searches for this compound, reflecting its growing importance in fragment-based drug design.
Another area of interest is the compound’s potential in peptide mimetics. The 7-azabicyclo[2.2.1]heptane core can serve as a rigid surrogate for proline or other cyclic amino acids, enabling the stabilization of peptide secondary structures. This application is particularly relevant in the development of macrocyclic therapeutics, a hot topic in oncology and infectious disease research. The aminomethyl group further allows for conjugation to peptides or other biologics, expanding its utility in bioconjugation chemistry.
As the pharmaceutical industry shifts toward targeted therapies and personalized medicine, compounds like 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one are gaining traction for their modularity. Its structure permits facile derivatization to tune selectivity, solubility, and metabolic stability—key considerations in modern drug development. The compound’s CAS No. 2137613-74-0 is frequently queried in patent literature, underscoring its commercial relevance.
In summary, 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one represents a multifaceted tool for researchers exploring heterocyclic chemistry, drug discovery, and bioconjugation. Its structural features align with contemporary trends in medicinal chemistry, including the pursuit of three-dimensional fragments and sp3-rich scaffolds. As synthetic methodologies advance and computational tools evolve, this compound is poised to play an increasingly prominent role in addressing unmet medical needs.
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